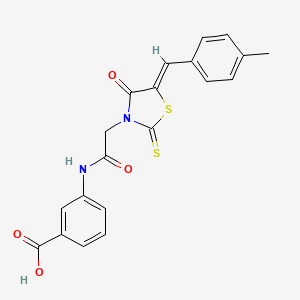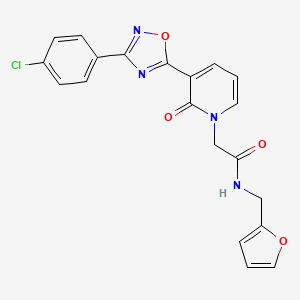
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as CTET, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CTET is a small molecule that belongs to the family of oxalamides, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Biomarker for Carcinogen Exposure and Tobacco Research
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide may be used as a biomarker in the measurement of human urinary carcinogen metabolites. It plays a crucial role in obtaining valuable information about tobacco and cancer relationships. NNAL and NNAL-Gluc are particularly useful biomarkers derived from a tobacco-specific carcinogen. Their sensitivity and specificity are pivotal for environmental tobacco smoke (ETS) exposure studies and other tobacco-related research (Hecht, 2002).
Environmental Fate and Toxicity of Degradation Products
The compound is involved in studies that assess the environmental fate, mammalian, and ecotoxicity of chemical warfare agent degradation products. It contributes to understanding the degradation processes like hydrolysis, microbial degradation, oxidation, and photolysis. The study of these degradation products is crucial for evaluating previous chemical warfare agent presence or degradation events (Munro et al., 1999).
Sorption Behavior in Soil and Organic Matter
The compound's components are utilized in research focusing on the sorption behavior of certain herbicides like 2,4-D in soil, organic matter, and minerals. These studies are crucial for understanding the environmental behavior of these herbicides and their potential impact on ecosystems (Werner, Garratt, & Pigott, 2012).
Chemical and Pharmacological Significance of Morpholine Derivatives
The morpholine component of the compound is significant in the chemical and pharmacological fields. Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities. The research in this area aims to understand the pharmacophoric activities of morpholine and its analogues, which can lead to the design and synthesis of novel therapeutic agents (Asif & Imran, 2019).
Application in Coordination Chemistry and Biological Fields
The thiourea component of the compound has extensive applications as ligands in coordination chemistry. The compound's nitrogen substituents influence intra- and intermolecular hydrogen-bonding interactions, impacting coordination properties. These compounds have biological applications and are subject to high-throughput screening assays and structure–activity analyses (Saeed, Flörke, & Erben, 2014).
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c20-12-14-4-1-2-5-15(14)22-19(25)18(24)21-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,13H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGVUBGWLJABR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)




![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)




![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)
